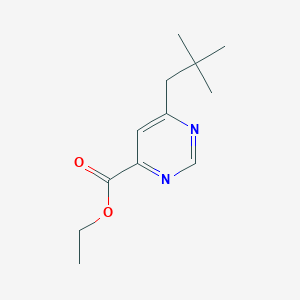
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate
Descripción general
Descripción
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several steps, including cyclocondensation reactions and subsequent modifications to achieve the desired structure. The compound can be synthesized from readily available precursors through a series of chemical reactions that include esterification and alkylation processes.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. In particular, research has shown that derivatives with similar structures exhibit significant inhibitory activity against HL-60 leukemia cells. For instance, a related compound demonstrated an IC50 value of 3.4 µM , indicating potent antiproliferative activity comparable to established chemotherapeutics like all-trans retinoic acid (ATRA) .
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Studies suggest that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Induction of Apoptosis : Evidence indicates that the compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies
- HL-60 Cell Line Study : A study investigated the effects of this compound on HL-60 cells. The results indicated a dose-dependent decrease in cell viability with significant statistical relevance (p < 0.01) when treated with concentrations ranging from 0.5 µM to 10 µM .
- Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that variations in alkyl substituents significantly influence the biological activity of pyrimidine derivatives. For instance, increasing the length or branching of alkyl groups at the 4-position enhanced antiproliferative effects .
Research Findings Summary Table
| Compound Name | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 3.4 | HL-60 | Cell cycle arrest and apoptosis |
| Related Compound A | 7.9 | HL-60 | Cell cycle arrest |
| All-trans Retinoic Acid (ATRA) | ~1 | HL-60 | Differentiation induction |
Propiedades
IUPAC Name |
ethyl 6-(2,2-dimethylpropyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-5-16-11(15)10-6-9(13-8-14-10)7-12(2,3)4/h6,8H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLBZECEBFVSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















